molecular formula C23H32O7 B14808496 (1R,4aS,5R,6S,8R,8aS)-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-2H-spiro[naphthalene-1,2'-oxirane]-8,8a-diyl diacetate

(1R,4aS,5R,6S,8R,8aS)-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-2H-spiro[naphthalene-1,2'-oxirane]-8,8a-diyl diacetate

Cat. No.: B14808496
M. Wt: 420.5 g/mol
InChI Key: WCFFWCZNBGXTAH-DCZKUXAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ajugarin I is a neo-clerodane diterpenoid compound isolated from the plant Ajuga bracteosa, which belongs to the Lamiaceae family. This compound has garnered attention due to its potential medicinal properties, including antioxidant, antibacterial, and wound healing activities .

Preparation Methods

Ajugarin I can be extracted from Ajuga bracteosa using high-performance liquid chromatography (HPLC). The plant material is typically dissolved in HPLC-grade methanol, sonicated, centrifuged, and filtered through polyamide membrane filters . The synthetic routes for Ajugarin I involve complex organic synthesis techniques, but detailed industrial production methods are not extensively documented in the literature.

Chemical Reactions Analysis

Ajugarin I undergoes various chemical reactions, including:

    Oxidation: Ajugarin I can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Ajugarin I.

    Substitution: Substitution reactions can introduce new functional groups into the Ajugarin I molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Ajugarin I exerts its effects through various molecular pathways. It activates the nuclear factor-erythroid factor 2-related factor 2 (Nrf2) signaling pathway, which enhances the expression of antioxidant proteins. Additionally, it inhibits transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential melastatin 8 (TRPM8) nociceptors, which are involved in pain perception .

Comparison with Similar Compounds

Ajugarin I is unique due to its neo-clerodane diterpenoid structure. Similar compounds include:

Ajugarin I stands out due to its specific molecular targets and pathways, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

[(1R,3S,4R,4aS,8R,8aS)-8a-acetyloxy-3,4-dimethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] acetate

InChI

InChI=1S/C23H32O7/c1-14-10-19(29-15(2)24)23(30-16(3)25)18(6-5-8-22(23)13-28-22)21(14,4)9-7-17-11-20(26)27-12-17/h11,14,18-19H,5-10,12-13H2,1-4H3/t14-,18-,19+,21+,22+,23-/m0/s1

InChI Key

WCFFWCZNBGXTAH-DCZKUXAXSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@]2([C@H]([C@]1(C)CCC3=CC(=O)OC3)CCC[C@@]24CO4)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCCC24CO4)OC(=O)C)OC(=O)C

Origin of Product

United States

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